molecular formula C24H26FN3O2 B6054757 N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide

Cat. No.: B6054757
M. Wt: 407.5 g/mol
InChI Key: MKRBVLRGDHJLFH-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorinated phenyl group, an indole moiety, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, functionalization at the 6-position can be achieved through electrophilic substitution reactions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Amide Bond Formation: The final step often involves coupling the fluorinated phenyl group with the indole-piperidine intermediate using amide bond-forming reactions, such as those involving carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The amide bond can be reduced to form amines under strong reducing conditions.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while reduction could produce amines.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide
  • N-(4-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide

Uniqueness

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide is unique due to the presence of both a fluorinated phenyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indole-6-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-16-13-20(25)7-8-21(16)27-23(29)9-4-17-3-2-12-28(15-17)24(30)19-6-5-18-10-11-26-22(18)14-19/h5-8,10-11,13-14,17,26H,2-4,9,12,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBVLRGDHJLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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